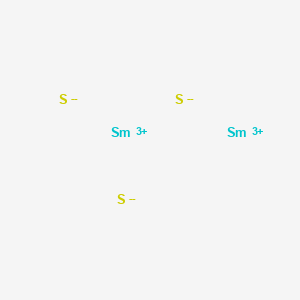
1-Tosyl-1H-1,2,4-triazole
Vue d'ensemble
Description
1-Tosyl-1H-1,2,4-triazole is a useful research compound. Its molecular formula is C9H9N3O2S and its molecular weight is 223.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Médecine et pharmacologie
Les 1,2,4-triazoles et leurs dérivés, y compris le 1-Tosyl-1H-1,2,4-triazole, ont suscité un intérêt considérable dans les domaines de la médecine en raison de leurs structures et propriétés uniques . Ils possèdent un large éventail de propriétés biologiques, notamment des activités anti-inflammatoires, antifongiques, antivirales, analgésiques, anticonvulsivantes, antiparasitaires et antidépressives . Certains des dérivés des triazoles sont également connus pour présenter une activité anticancéreuse .
Recherche agrochimique
Les 1,2,4-triazoles, y compris le this compound, ont été étudiés pour leurs effets pesticides, antimycobactériens, hypoglycémiques, diurétiques, insecticides et herbicides . Ils ont également été utilisés dans les produits agrochimiques, les photostabilisants, les colorants ou les anticorrosifs .
Science des matériaux
Les 1,2,4-triazoles ont été utilisés en science des matériaux en raison de leurs structures et propriétés uniques . Ils ont été utilisés dans la synthèse de divers matériaux et ont été étudiés pour leurs applications potentielles dans ce domaine .
Synthèse de nouveaux hétérocycles
Le this compound a été utilisé dans la synthèse de nouveaux hétérocycles . Le composé a été obtenu par condensation du 1,2,4-triazole avec du chlorure de p-toluène sulfonyle en présence de triéthylamine comme base .
Activités antimicrobiennes et anti-inflammatoires
Mécanisme D'action
Target of Action
1-Tosyl-1H-1,2,4-triazole, also known as 1-(4-Methylphenylsulfonyl)-1,2,4-triazole, is a compound that has been synthesized and studied for its potential biological activities . . Triazole compounds, in general, have been reported to exhibit a wide spectrum of biological properties, including anti-inflammatory, anti-fungal, anti-viral, analgesic, anti-convulsant, anti-parasitic, and anti-depressant activities .
Mode of Action
Triazole compounds are known for their unique structures and properties, which contribute to their biological activities . The structure of this compound exhibits intermolecular hydrogen bonds of the type C–H·O, which may play a role in its interaction with its targets .
Biochemical Pathways
Some triazole derivatives have been reported to inhibit the biosynthesis of strigolactone, a plant hormone, thereby affecting plant growth and development .
Result of Action
Triazole compounds, in general, are known to exhibit a wide range of biological activities, which suggests that they may have diverse molecular and cellular effects .
Action Environment
The synthesis of this compound involves a reaction that is sensitive to temperature, suggesting that environmental conditions may play a role in its stability .
Analyse Biochimique
Biochemical Properties
1-Tosyl-1H-1,2,4-triazole is known to interact with various enzymes, proteins, and other biomolecules
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propriétés
IUPAC Name |
1-(4-methylphenyl)sulfonyl-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2S/c1-8-2-4-9(5-3-8)15(13,14)12-7-10-6-11-12/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFWABQNSSIQCLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30393134 | |
| Record name | 1-(4-Methylbenzene-1-sulfonyl)-1H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30393134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13578-51-3 | |
| Record name | 1-(4-Methylbenzene-1-sulfonyl)-1H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30393134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(p-Toluenesulfonyl)-1,2,4-triazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the crystal structure of 1-Tosyl-1H-1,2,4-triazole?
A: this compound crystallizes in the monoclinic crystal system, specifically in the P21/c space group. The unit cell dimensions are as follows: a = 7.541(4)Å, b = 17.958(8)Å, c = 8.091(4)Å, and β = 111.16(4)°. Each unit cell contains four molecules (Z = 4). [] You can find a visual representation of the crystal structure in the cited research paper. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















